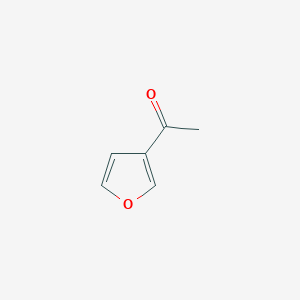

1-(Furan-3-yl)ethanone

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(furan-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c1-5(7)6-2-3-8-4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCCKHXWBNPBUOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=COC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14313-09-8 | |

| Record name | 1-(furan-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Furan 3 Yl Ethanone and Its Analogues

Direct Synthesis Approaches to 1-(Furan-3-yl)ethanone

Direct synthetic routes to this compound primarily involve reactions that introduce the acetyl group onto the furan (B31954) ring.

Oxidation Reactions in this compound Synthesis

Oxidation reactions serve as a key strategy in the synthesis of furan derivatives. While direct oxidation to form this compound is less common, oxidative processes are crucial for creating furan rings from other structures, which can then be acylated. For instance, the copper-catalyzed oxidation of 1,3-butadiene (B125203) is a method to produce the basic furan structure. pharmaguideline.com Additionally, the oxidation of pyrylium (B1242799) salts using aqueous hydrogen peroxide and perchloric acid can lead to the formation of 2-acylfurans through ring contraction. pharmaguideline.com The oxidation of furan rings can also yield useful intermediates for the synthesis of new compounds. researchgate.net

Another relevant oxidative approach involves the conversion of other functional groups on a pre-existing furan ring. For example, the oxidation of a corresponding alcohol, 3-furylmethanol, can yield this compound. Furthermore, the oxidation of the furan ring itself can lead to dearomatization and the formation of highly functionalized products, which can be precursors to substituted furanones. thieme-connect.commdpi.com A notable reaction is the Achmatowicz reaction, where furans are converted to dihydropyran compounds through oxidation. wikipedia.org

Catalytic oxidation of furan-containing β-ketoesters using a Mn(III)/Co(II) system under an oxygen atmosphere can lead to the formation of 4-hydroxy-2-cyclohexen-1-ones, which can subsequently be transformed into benzofuran (B130515) derivatives. nih.gov This highlights the utility of furan oxidation in constructing more complex molecular architectures.

Bromination of Furan-Substituted Ethanones

Bromination of furan-substituted ethanones is a critical step in the synthesis of various derivatives. The furan ring is highly reactive towards electrophilic substitution, and its reaction with bromine at room temperature can lead to polyhalogenated products. pharmaguideline.com To achieve monobromination, milder conditions are necessary. For instance, bromination of furan with bromine in dimethylformamide (DMF) or dioxane at -5°C yields 2-bromofuran. pharmaguideline.com

In the context of furan-substituted ethanones, the position of bromination is influenced by the existing substituent. For 1-(Furan-2-yl)ethanone, monobromination typically occurs at the 5-position. pharmaguideline.com The synthesis of 2-bromo-1-(2-furanyl)ethanone is a common procedure in the preparation of more complex heterocyclic structures. researchgate.net

Selective bromination of the furan ring in more complex natural products containing a furan moiety, such as fraxinellone (B1674054) and limonin, has been achieved using reagents like N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), yielding both monobromo and dibromo derivatives in good yields. nih.govnih.gov

Precursor Chemistry and Derivative Synthesis

The synthesis of precursors and derivatives of this compound is essential for expanding its utility in organic synthesis.

Synthesis of Halogenated Furan-Substituted Ethanone (B97240) Intermediates

Halogenated furan-substituted ethanones are valuable intermediates. Traditional methods for their synthesis involve the electrophilic halogenation of furans. nih.gov However, these methods often require strongly electrophilic reagents, which can be incompatible with sensitive functional groups. nih.gov

More recent methods have focused on alternative strategies. For example, gold-catalyzed cycloisomerization of haloallenyl ketones can produce 3-halofurans through a selective 1,2-halogen migration. nih.gov This approach is notable for its mild reaction conditions and tolerance of various functional groups. nih.gov Specifically, a variety of alkyl- and aryl-substituted bromoallenyl ketones and aldehydes can undergo smooth cycloisomerization to afford 3-bromofurans in good to excellent yields. nih.gov

The synthesis of 2-bromo-1-(furan-2-yl)ethanone from 2-acetylfuran (B1664036) is a well-established procedure, often serving as the first step in a multi-step synthesis of more complex heterocyclic systems. researchgate.net

Formation of Oxime Derivatives from Furan-Substituted Ethanones

Oximes of furan-substituted ethanones are synthesized by the condensation reaction of the corresponding ketone with hydroxylamine (B1172632) or its hydrochloride salt. arpgweb.comwikipedia.org This reaction is a standard method for converting ketones and aldehydes into oximes. The reaction of 2-bromo-1-(2-furanyl)ethanone with hydroxylamine sulfate, for instance, yields 2-bromo-1-(2-furanyl)ethanone oxime. researchgate.net

The formation of oximes is a versatile tool in organic synthesis, and furan and thiophene (B33073) oximes have been reviewed for their synthesis, reactions, and biological activity. researchgate.net These oxime derivatives can serve as precursors for the synthesis of new heterocyclic compounds. researchgate.net For example, 2-bromo-1-(2-furanyl)ethanone oxime can be used to synthesize novel 4-furyl substituted 3-imidazoline 3-oxides. researchgate.net

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| Furan-substituted ethanone | Hydroxylamine hydrochloride | Furan-substituted ethanone oxime | arpgweb.com |

| 2-Bromo-1-(2-furanyl)ethanone | Hydroxylamine sulfate | 2-Bromo-1-(2-furanyl)ethanone oxime | researchgate.net |

Utility of this compound and its Isomers as Synthetic Building Blocks

This compound and its isomers are valuable synthetic building blocks due to the versatile reactivity of both the furan ring and the ketone functional group. The furan moiety can act as a diene in Diels-Alder reactions, participate in electrophilic substitution reactions, and undergo ring-opening to form 1,4-dicarbonyl compounds. thieme-connect.comwikipedia.org

These compounds are precursors to a wide range of other molecules. For example, this compound can be oxidized to 3-furoic acid or reduced to 3-furylmethanol. The ketone group allows for various transformations, including the formation of oximes and subsequent Beckmann rearrangement to amides. wikipedia.org

Furan derivatives are integral to the synthesis of many active pharmaceutical ingredients. Furan-containing chalcone (B49325) analogues can be used to prepare a series of other furan derivatives through addition and ring-closure reactions. researchgate.net Furthermore, furan-fused cyclobutanones have been developed as reactive and versatile building blocks for accessing diverse molecular skeletons through transition-metal-mediated C-C bond activation. springernature.com The ability to synthesize tetrasubstituted furans from simple starting materials further enhances the utility of furan-based building blocks in organic synthesis. organic-chemistry.orgnih.gov

| Starting Material | Reaction Type | Product Class | Reference |

|---|---|---|---|

| This compound | Oxidation | 3-Furoic acid | |

| This compound | Reduction | 3-Furylmethanol | |

| Furan-containing chalcone | Addition and Ring Closure | Pyrazolines, Butane-1,4-diones | researchgate.net |

| Furan-fused cyclobutanone | C-C Bond Activation | Diverse molecular skeletons | springernature.com |

Biomimetic Synthesis and Related Pathways of Furan-Containing Ketones

Biomimetic synthesis endeavors to replicate nature's synthetic strategies in a laboratory setting. In the context of furan-containing ketones, photooxygenation of (β-keto)-2-substituted furans presents a key step in a concise and biomimetic synthesis of the sesquiterpene merrekentrone C researchgate.net. This process yields functionalized 3(2H)-furanones in a one-pot operation with good to excellent yields researchgate.net.

The synthesis of the precursor to merrekentrone C, a keto difuran, was achieved through a cross-coupling of α-iodo-3-acetylfuran with an alkenyl furan under Fenton-type conditions researchgate.net. The proposed natural pathway to merrekentrones involves the oxidation of a keto difuran precursor researchgate.net. The laboratory synthesis mimics this by transforming the synthesized keto difuran into merrekentrone C via photooxygenation, where the initially formed endoperoxide is thought to undergo further reactions to yield the final product researchgate.net.

Carbon-Carbon Bond Forming Reactions in Furan-Containing Systems

The formation of carbon-carbon (C-C) bonds is fundamental to organic synthesis, constituting the backbone of nearly all organic molecules researchgate.net. In the synthesis of furan-containing systems, these reactions are crucial for introducing substituents and building complex molecular architectures. Methodologies range from classical approaches like Friedel-Crafts acylation to modern transition-metal-catalyzed cross-coupling reactions nih.govresearchgate.netillinois.edu. Radical cyclization reactions also represent a powerful tool for constructing furan and dihydrofuran rings through C-C bond formation mdpi.com.

Radical cyclization reactions provide an effective method for synthesizing dihydrofuran derivatives. Manganese(III) acetate (B1210297) is a common mediator for these reactions, facilitating the radical addition of 1,3-dicarbonyl compounds to alkenes to form 3-cyano-4,5-dihydrofuran derivatives researchgate.net. Studies have shown that novel furan-substituted dihydrofuran compounds can be synthesized through the radical addition of 1,3-dicarbonyls to 1,1- and 1,2-disubstituted alkenes using manganese(III) acetate in acetic acid researchgate.net. In these reactions, 1,1-disubstituted alkenes generally provide better yields than 1,2-disubstituted alkenes researchgate.net.

The mechanism involves the formation of a radical intermediate which then undergoes cyclization. For example, a vinyl radical can be generated from the addition of a thiyl radical to an alkyne, which then cyclizes in a 6-exo fashion with moieties like oxime ethers to synthesize alkaloids mdpi.com. The stereochemistry of the resulting dihydrofuran can be influenced by the substrates; for instance, 1,2-disubstituted alkenes can yield cis-isomers, while trifluoromethylated 1,3-dicarbonyl compounds with the same alkenes can produce trans-isomers researchgate.net. These radical cascade reactions offer a versatile route to complex molecules, including fused butyrolactones and substituted cyclopentanones from simple furan precursors researchgate.net.

Table 1: Radical Cyclization Reactions for Dihydrofuran Synthesis

| Reactants | Mediator/Catalyst | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| 1,3-Dicarbonyl compounds and 2-furyl substituted alkenes | Manganese(III) acetate in HOAc | 2-Furyl substituted 4,5-dihydrofuran compounds | 1,1-disubstituted alkenes gave higher yields than 1,2-disubstituted alkenes. Stereochemistry (cis/trans) can be controlled. | researchgate.net |

| Aliphatic and cyclic 1,3-diones and thienyl-substituted alkenes | Manganese(III) acetate | Thienyl-substituted dihydrofurans | Thienyl-substituted alkenes resulted in higher yields of dihydrofurans compared to phenyl-substituted alkenes. | researchgate.net |

| N-allyl-N-benzylcinnamamide with diphenyl disulfide and thiophenol | Photochemical irradiation | 3,4-disubstituted pyrrolidinone | Demonstrates thiyl radical addition/cyclization cascade for heterocycle synthesis. | mdpi.com |

| Bis(β-alkoxyacrylates) | Not specified | (Tetrahydrofuranyl)tetrahydrofuran derivatives | Radical cyclizations proceed to form C₂-symmetric and meso derivatives. |

Acylation is a key method for synthesizing acyl benzofurans. A trifluoroacetic anhydride (B1165640) (TFAA)-mediated approach allows for the acylation of benzofurans using carboxylic acids as acylating agents, leading to the regioselective formation of 2-acyl benzofurans without the need for Lewis acid catalysts arkat-usa.org. While Friedel–Crafts acylation of benzofurans is a known method, it can suffer from low C2/C3 regioselectivity nih.gov. Alternative strategies have been developed to achieve high selectivity. For instance, rearranging and subsequently transforming 2-hydroxychalcones can selectively yield either 3-formylbenzofurans or 3-acylbenzofurans depending on the reaction conditions nih.gov. Under basic or weakly acidic conditions, 3-acylbenzofurans are formed, whereas strongly acidic conditions in specific solvents lead to 3-formylbenzofurans nih.gov.

Coupling reactions, particularly those catalyzed by transition metals like palladium and copper, are also pivotal in benzofuran synthesis jocpr.comacs.org. The Sonogashira coupling reaction between terminal alkynes and iodophenols, catalyzed by both palladium and copper, followed by intramolecular cyclization, is a common route to benzofuran derivatives acs.org. Another approach involves the coupling of cuprous aryl acetylenes with o-halophenols jocpr.com. These methods allow for the construction of complex benzofuran structures from readily available starting materials researchgate.netnih.gov.

Table 2: Acylation and Coupling Reactions in Benzofuran Synthesis

| Method | Reagents/Catalysts | Product | Key Features | Reference |

|---|---|---|---|---|

| TFAA-mediated Acylation | Carboxylic acids, Trifluoroacetic anhydride (TFAA) | 2-Acyl benzofurans | Regioselective, does not require a Lewis acid catalyst. | arkat-usa.org |

| Chalcone Rearrangement | 2-Hydroxychalcones, various acidic/basic conditions | 3-Acylbenzofurans or 3-Formylbenzofurans | Highly selective synthesis of isomers based on reaction conditions. | nih.gov |

| Palladium-Copper Catalysis | Terminal alkynes, o-Iodophenols, (PPh₃)PdCl₂/CuI | Benzofuran derivatives | Sonogashira coupling followed by intramolecular cyclization. | acs.org |

| Copper-Acetylide Coupling | Cuprous aryl acetylenes, o-Halophenols | 2-Arylbenzofurans | A widely used approach for synthesizing 2-aryl substituted benzofurans. | jocpr.com |

| FeCl₃-mediated Cyclization | Electron-rich aryl ketones, FeCl₃ | Benzofuran rings | Involves direct oxidative aromatic C–O bond formation. | nih.gov |

Synthesis from Carbohydrate Precursors

Carbohydrates represent a renewable and abundant feedstock for the synthesis of furan derivatives. The acid-catalyzed dehydration of monosaccharides is a primary route to obtaining furans uliege.bembbcollege.in. For example, pentoses, often derived from materials like corn cobs, can undergo dehydration and cyclization with an acid catalyst to yield furfural (B47365) mbbcollege.in. Fructose, a ketose, is a common starting material, but aldoses like glucose are more abundant and are also utilized, though their conversion can be more challenging uliege.begoogle.com.

A key strategy involves converting a monosaccharide into a keto-intermediate product which is predisposed to forming keto-furanose tautomers in solution; this intermediate is then dehydrated to provide the furan derivative google.comgoogle.com. For instance, glucose can be oxidized to gluconic acid, which is then dehydrated to 2-keto-3-deoxygluconic acid, a keto-intermediate that subsequently yields 5-hydroxymethyl-2-furoic acid upon further dehydration google.com. Similarly, chitin, the second most abundant form of biomass, can be hydrolyzed to N-acetylglucosamine (GlcNAc), which is then dehydrated to produce 3-acetamido-5-acetylfuran (B13792600) (3A5AF), a valuable nitrogen-containing furan derivative . This highlights the potential of using renewable biomass to create valuable furan-based chemicals through green chemistry principles .

Table 3: Synthesis of Furan Derivatives from Carbohydrates

| Carbohydrate Precursor | Intermediate(s) | Catalyst/Conditions | Furan Product | Reference |

|---|---|---|---|---|

| Pentoses (from polypentosides) | - | Hydrochloric acid (HCl) | Furfural | mbbcollege.in |

| Glucose | Gluconic acid, 2-keto-3-deoxygluconic acid | Oxidation, Dehydration | 5-Hydroxymethyl-2-furoic acid | google.com |

| Glucose | Sorbitol, 3-deoxy-D-fructose | Hydrogenation, Dehydration | 2,5-bis(hydroxymethyl)furan | google.com |

| N-acetylglucosamine (from Chitin) | - | Dehydration | 3-acetamido-5-acetylfuran |

Chemical Reactivity and Reaction Mechanisms of 1 Furan 3 Yl Ethanone and Its Derivatives

Electrophilic Substitution Reactions on the Furan (B31954) Ring System

The furan ring is a π-rich heterocycle that is significantly more reactive towards electrophiles than benzene. chemicalbook.compearson.com The oxygen atom in the ring enhances the electron density, facilitating electrophilic attack. pearson.com In substituted furans like 1-(furan-3-yl)ethanone, the position of electrophilic attack is directed by the existing substituent.

The acetyl group at the 3-position is an electron-withdrawing group and acts as a deactivating meta-director in traditional aromatic systems. However, in the five-membered furan ring, its directing influence is nuanced. Electrophilic substitution on the furan ring generally proceeds preferentially at the C2 and C5 positions (the alpha-carbons adjacent to the oxygen) because the carbocation intermediates formed during attack at these positions are more effectively stabilized by resonance. chemicalbook.compearson.compearson.com The intermediate cation resulting from an attack at the C2 position can be stabilized by three resonance structures, whereas an attack at the C3 position yields a less stable cation with only two resonance structures. chemicalbook.com

For this compound, the C2 and C5 positions are the most activated sites for electrophilic attack. The C2 position is generally favored due to its proximity to the oxygen atom and its activation by resonance. A notable example is the nitration of this compound with concentrated nitric acid (HNO₃), which leads to electrophilic substitution on the furan ring. chegg.com

Table 1: Regioselectivity in Electrophilic Substitution of this compound

| Electrophilic Reagent | Predicted Major Product Position | Rationale |

| Conc. HNO₃ | C2 or C5 | The acetyl group deactivates the ring, but the inherent reactivity of the furan C2/C5 positions directs substitution there. |

| Br₂ in dioxane | C2 or C5 | Halogenation follows the general principle of preferential attack at the alpha-positions of the furan ring. |

| SO₃ in pyridine | C2 or C5 | Sulfonation is expected to occur at the most nucleophilic site, which is C2 or C5. |

Reactions Involving the Ethanone (B97240) Moiety

The ethanone group of this compound provides a reactive site for a variety of chemical transformations, including nucleophilic additions, oxidations, and reductions.

Oxidation: The acetyl group can be oxidized to a carboxylic acid. For instance, this compound can undergo oxidation to produce 3-furoic acid.

Reduction: The carbonyl group is readily reduced to a secondary alcohol. The reduction of this compound yields 1-(furan-3-yl)ethanol. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄). The 3-yl position presents less steric hindrance compared to the 2-yl isomer, which can lead to faster reduction rates.

Condensation Reactions: The α-hydrogens on the methyl group of the ethanone moiety are acidic and can be removed by a base, forming an enolate. This enolate can then participate in various condensation reactions, such as aldol (B89426) condensations, to form larger, more complex molecules.

Baeyer-Villiger Oxidation: Ketones can undergo rearrangement to form esters in a process known as the Baeyer-Villiger oxidation. wiley-vch.de This reaction involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent group. In the case of this compound, this would likely involve the migration of the furan ring, leading to the formation of furan-3-yl acetate (B1210297). The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl. wiley-vch.de

Intramolecular Cyclization and Rearrangement Processes

Derivatives of this compound can be designed to undergo intramolecular reactions, leading to the formation of new fused-ring systems. These reactions are valuable for constructing complex polycyclic scaffolds.

A key example is the intramolecular Diels-Alder (IMDA) reaction. A derivative of this compound can be synthesized to contain both a diene (the furan ring) and a dienophile within the same molecule. Upon heating or catalysis, the molecule can undergo a [4+2] cycloaddition to form a bridged or fused polycyclic product. For instance, furan derivatives have been utilized in tandem Ugi/intramolecular Diels-Alder reactions to create complex furoisoindoles. nih.gov In such a sequence, the furan ring acts as the diene component in the cyclization step. nih.gov

The Nazarov cyclization is another powerful method for forming five-membered rings, which could be applied to suitably substituted derivatives of this compound. This reaction involves the acid-catalyzed conrotatory electrocyclic closure of a divinyl ketone to a cyclopentenone.

Multi-Component Reactions for Furan-Containing Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. researchgate.netnih.gov These reactions are prized for their atom economy, simplicity, and ability to generate molecular diversity quickly. researchgate.net

While this compound itself can be a substrate, MCRs are more broadly used to synthesize highly functionalized furan derivatives from simpler precursors. For example, a one-pot synthesis of 1-(4-(3,5-dialkylphenyl)-2-methyl-5-phenylfuran-3-yl)ethan-1-one derivatives has been reported from the reaction of arylglyoxals, acetylacetone, and phenols. tubitak.gov.tr This demonstrates a strategy to build the substituted 3-acetylfuran scaffold in a single step.

Another MCR approach involves the reaction of indole, methoxyphenylglyoxals, and Meldrum's acid to synthesize 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one, showcasing the assembly of complex furanone structures. mdpi.com These methods highlight the power of MCRs in creating diverse furan-containing molecules, which are valuable in materials science and medicinal chemistry. tubitak.gov.tr

Computational and Theoretical Chemistry Studies of 1 Furan 3 Yl Ethanone

Electronic Structure and Reactivity Descriptors

First-Order Hyperpolarizability and Non-Linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties in organic molecules has become a significant area of research due to their potential applications in optoelectronics, including optical communication and data storage. researchgate.net Computational methods, particularly Density Functional Theory (DFT), are pivotal in predicting the NLO response of molecules like 1-(Furan-3-yl)ethanone. The key parameter for quantifying the second-order NLO activity is the first-order hyperpolarizability (β).

Theoretical calculations for this compound would typically be performed using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p). researchgate.netneliti.com These calculations determine the components of the dipole moment (μ), the polarizability (α), and the first-order hyperpolarizability (β). The total static first-order hyperpolarizability (β₀) is a critical measure of a molecule's intrinsic NLO activity and is calculated from the individual tensor components.

Organic molecules featuring electron donor and acceptor groups connected by a π-conjugated system often exhibit significant NLO responses due to intramolecular charge transfer (ICT). researchgate.netnih.gov In this compound, the electron-rich furan (B31954) ring can act as a π-bridge, while the acetyl group possesses electron-withdrawing characteristics. This arrangement can facilitate ICT upon excitation, leading to a notable NLO response.

The calculated β₀ value for a candidate molecule is often compared to that of a standard NLO material, such as urea, to gauge its potential. nih.gov A higher β₀ value suggests a more pronounced NLO effect. researchgate.net Computational studies on similar aromatic and heterocyclic ketones have demonstrated that their first-order hyperpolarizability values can be many times greater than that of urea, indicating their promise as NLO materials. nih.gov

Table 1: Representative Calculated NLO Properties (Note: The following data is illustrative for a generic furan-based molecule, as specific computational results for this compound are not available in the cited literature. Calculations are typically performed using the B3LYP/6-311++G(d,p) level of theory.)

| Property | Symbol | Representative Value | Unit |

| Dipole Moment | μ | 3.33 | Debye |

| Mean Polarizability | <α> | 10.75 x 10⁻²⁴ | esu |

| First-Order Hyperpolarizability | β₀ | 2289.05 | a.u. |

Excited State Properties and UV-Vis Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for investigating the electronic excited states of molecules and predicting their UV-Vis absorption spectra. researchgate.netresearchgate.net This method calculates the vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f), which determine the intensity of the electronic transitions. mdpi.com

For this compound, TD-DFT calculations, often performed at the B3LYP level of theory, can predict the UV-Vis spectrum, providing insights into the electronic transitions. researchgate.net The analysis typically involves the examination of the molecular orbitals involved, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a key factor in determining the electronic absorption and reactivity of the molecule. dergipark.org.tr

In molecules like this compound, the principal electronic transitions are expected to be of the π → π* and n → π* types. The π → π* transition, involving the delocalized electrons of the furan ring and the carbonyl group, is typically the most intense absorption. The n → π* transition involves the non-bonding electrons of the oxygen atom in the carbonyl group. Computational studies on analogous aromatic ketones help in assigning these transitions. semanticscholar.org

The predicted spectrum can be compared with experimental data to validate the computational methodology. mdpi.com Discrepancies between theoretical and experimental values can often be attributed to solvent effects, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM).

Table 2: Predicted Electronic Absorption Properties for a Furan Derivative (Note: This table presents typical TD-DFT output for a furan derivative, illustrating the kind of data generated for this compound. Specific values for the target compound may vary.)

| Calculated Wavelength (λmax) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 388 nm | 0.45 | HOMO -> LUMO | π → π |

| 495 nm | 0.12 | HOMO-1 -> LUMO | π → π |

Thermodynamic Properties and Stability Assessments

Computational chemistry provides essential tools for evaluating the thermodynamic properties and stability of molecules like this compound. niscpr.res.in DFT calculations can be used to compute various thermodynamic parameters by performing a frequency analysis on the optimized molecular geometry. These calculations are crucial for understanding the stability and reactivity of the compound under different conditions.

Key thermodynamic properties that can be calculated include zero-point vibrational energy (ZPVE), thermal energy (E), specific heat capacity at constant volume (Cv), and entropy (S). niscpr.res.in These parameters are typically calculated at a standard temperature and pressure to allow for consistent comparisons. Such calculations have been successfully applied to various organic molecules to understand their thermal behavior. niscpr.res.in

The stability of furan derivatives is also a subject of both experimental and theoretical investigation. Studies on the oxidative stability of alkylated furans have shown that they can undergo ring-opening reactions to form polar products, which can then polymerize. nrel.gov Theoretical studies can complement this by calculating bond dissociation energies and reaction enthalpies for potential degradation pathways, thereby predicting the most likely points of instability in the molecule. The reactivity of this compound can be further assessed by examining its molecular electrostatic potential (MEP) map, which identifies the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

| Parameter | Symbol | Representative Value | Unit |

| Zero-Point Vibrational Energy | ZPVE | 85.45 | kcal/mol |

| Thermal Energy | E | 90.12 | kcal/mol |

| Specific Heat Capacity | Cv | 30.58 | cal/mol·K |

| Entropy | S | 85.32 | cal/mol·K |

Advanced Spectroscopic Characterization Methodologies for Furan Substituted Ethanones

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise connectivity and stereochemistry of organic molecules. For 1-(Furan-3-yl)ethanone, a combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals.

The ¹H and ¹³C NMR spectra of this compound provide foundational information about its molecular structure. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while coupling constants (J) in the ¹H spectrum reveal the connectivity of neighboring protons. The assignments for this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), are well-established.

The ¹H NMR spectrum shows four distinct signals. The three protons on the furan (B31954) ring appear in the aromatic region, with chemical shifts influenced by the electron-donating oxygen atom and the electron-withdrawing acetyl group. The downfield signal at approximately 8.02 ppm corresponds to the proton at the C2 position, which is adjacent to the oxygen and alpha to the acetyl-substituted carbon. The proton at C5 appears around 7.44 ppm, and the proton at C4 is found further upfield at about 6.77 ppm. A sharp singlet integrating to three protons at approximately 2.44 ppm is characteristic of the acetyl methyl group.

The ¹³C NMR spectrum displays six signals, corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the acetyl group is the most deshielded, appearing around 195.1 ppm. The furan ring carbons resonate in the 108-149 ppm range. The carbon directly attached to the acetyl group (C3) is found at approximately 126.1 ppm. The other furan carbons, C2, C5, and C4, are observed at roughly 148.5 ppm, 144.1 ppm, and 108.3 ppm, respectively. The methyl carbon of the acetyl group gives a signal in the upfield region, typically around 26.0 ppm.

¹H NMR Spectral Data for this compound in CDCl₃

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H2 | 8.02 | d | 1.5 | 1H |

| H5 | 7.44 | br s | - | 1H |

| H4 | 6.77 | d | 1.5 | 1H |

| -CH₃ | 2.44 | s | - | 3H |

¹³C NMR Spectral Data for this compound in CDCl₃

| Position | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 195.1 |

| C2 | 148.5 |

| C5 | 144.1 |

| C3 | 126.1 |

| C4 | 108.3 |

| -CH₃ | 26.0 |

To confirm the assignments made from 1D NMR and to elucidate the complete bonding network, several two-dimensional NMR experiments are employed.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled. In a ¹H-¹H COSY spectrum of this compound, cross-peaks would be expected between the coupled protons on the furan ring. Specifically, a correlation would be observed between the proton at C2 (δ ~8.02) and the proton at C4 (δ ~6.77), confirming their spatial proximity and coupling pathway within the ring system. The signal for the H5 proton would also show correlations to other furan protons, helping to trace the connectivity around the ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct, one-bond correlations between protons and the carbon atoms they are attached to. For this compound, the HSQC spectrum would show cross-peaks connecting:

The H2 proton signal (~8.02 ppm) to the C2 carbon signal (~148.5 ppm).

The H4 proton signal (~6.77 ppm) to the C4 carbon signal (~108.3 ppm).

The H5 proton signal (~7.44 ppm) to the C5 carbon signal (~144.1 ppm).

The methyl proton signal (~2.44 ppm) to the methyl carbon signal (~26.0 ppm). This technique is crucial for the definitive assignment of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is vital for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. This allows for the mapping of the complete carbon skeleton and the placement of non-protonated (quaternary) carbons and heteroatoms. For this compound, key HMBC correlations would include:

A correlation from the methyl protons (~2.44 ppm) to both the methyl carbon (~26.0 ppm, ¹J) and, crucially, the carbonyl carbon (~195.1 ppm, ²J), confirming the acetyl group's structure.

A correlation from the methyl protons to the C3 carbon of the furan ring (~126.1 ppm, ³J), establishing the connection point of the acetyl group to the ring.

Correlations from the H2 proton (~8.02 ppm) to C3 (~126.1 ppm, ²J) and C4 (~108.3 ppm, ³J), further confirming the ring structure.

Correlations from the H4 proton (~6.77 ppm) to C2, C3, and C5.

Together, these 2D techniques provide a robust and detailed picture of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity.

Beyond ¹H and ¹³C, NMR studies of other nuclei can provide unique insights into the structure and electronic properties of substituted furan-3-yl ethanones. The choice of nucleus depends on the specific substituents present on the molecule.

¹⁹F NMR: For derivatives containing fluorine, ¹⁹F NMR is an exceptionally sensitive and powerful tool. Fluorine has a spin of I=½ and 100% natural abundance, leading to sharp signals and high sensitivity. The ¹⁹F chemical shift is highly sensitive to the electronic environment, making it an excellent probe for studying substituent effects. For example, in a fluorinated derivative of this compound, the ¹⁹F chemical shift and coupling constants (e.g., ¹H-¹⁹F or ¹³C-¹⁹F couplings) would provide precise information about the fluorine atom's position on the furan ring or acetyl group.

¹⁷O NMR: Oxygen-17 is the only NMR-active isotope of oxygen. However, its use is challenging due to its very low natural abundance (0.037%) and quadrupolar nature (I=5/2), which results in broad signals. huji.ac.ilnorthwestern.edu Despite these difficulties, ¹⁷O NMR can be a valuable probe, especially with isotopic enrichment. The chemical shift of ¹⁷O is extremely sensitive to the local electronic structure, hydrogen bonding, and conjugation. researchgate.net In a study of substituted isobenzofuranones, ¹⁷O NMR chemical shifts of the carbonyl oxygen were shown to correlate with substituent electronic effects, demonstrating its utility in probing the transmission of these effects through a conjugated system. For this compound and its derivatives, ¹⁷O NMR could be used to study both the furan ring oxygen and the carbonyl oxygen, providing direct information about how substituents alter the electron density at these specific sites.

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, rocking). A vibrational mode must result in a change in the molecule's dipole moment to be IR-active. The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to its specific functional groups.

C=O Stretching: The most prominent and easily identifiable peak is the strong absorption from the carbonyl (C=O) group stretch, which typically appears in the range of 1660-1700 cm⁻¹. This intense band is characteristic of conjugated aromatic ketones.

C-H Stretching: Aromatic C-H stretching vibrations of the furan ring are observed as weaker bands above 3000 cm⁻¹, typically around 3100-3150 cm⁻¹. Aliphatic C-H stretching from the methyl group appears as bands just below 3000 cm⁻¹, in the 2900-3000 cm⁻¹ region.

C=C and C-O-C Ring Vibrations: The furan ring itself gives rise to a series of characteristic bands. C=C stretching vibrations within the aromatic ring typically appear in the 1500-1600 cm⁻¹ region. The asymmetric and symmetric stretching of the C-O-C ether linkage within the furan ring results in strong absorptions, often found between 1000 and 1250 cm⁻¹.

C-H Bending: In-plane and out-of-plane C-H bending vibrations (wagging) of the furan ring produce signals in the fingerprint region (below 1000 cm⁻¹), which are highly characteristic of the substitution pattern.

Characteristic FT-IR Bands for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3150 | Medium-Weak |

| Aliphatic C-H Stretch | 2900 - 3000 | Medium-Weak |

| C=O Stretch (conjugated) | 1660 - 1700 | Strong |

| Aromatic C=C Ring Stretch | 1500 - 1600 | Medium |

| C-O-C Asymmetric Ring Stretch | 1150 - 1250 | Strong |

| C-O-C Symmetric Ring Stretch | 1000 - 1100 | Medium |

| C-H Out-of-Plane Bend | 750 - 900 | Strong |

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of monochromatic laser light. For a vibrational mode to be Raman-active, it must cause a change in the polarizability of the molecule. Often, symmetric vibrations and vibrations of non-polar bonds, which are weak in the IR spectrum, produce strong signals in the Raman spectrum.

For this compound, the FT-Raman spectrum would provide valuable corroborating information:

Symmetric Ring Vibrations: The symmetric "breathing" mode of the furan ring, which involves the concerted expansion and contraction of the C-C and C-O bonds, is typically a strong and sharp band in the Raman spectrum but may be weak in the IR.

C=C Stretching: The C=C stretching vibrations of the furan ring are also prominent in the Raman spectrum.

C-H Stretching: While present in the IR, the aromatic and aliphatic C-H stretching modes are also strong in the Raman spectrum.

Carbonyl Group: The C=O stretch is observable in both spectra, though its intensity can vary. In some cases, the Raman signal for a conjugated carbonyl can be weaker than its corresponding IR absorption.

The combination of FT-IR and FT-Raman provides a more complete vibrational profile of the molecule. By comparing the two spectra, a more confident assignment of all fundamental vibrational modes can be achieved, often aided by theoretical calculations using methods like Density Functional Theory (DFT), which can predict both IR and Raman activities.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the characterization of furan-substituted ethanones like this compound, MS provides critical information on molecular weight and structural features through fragmentation analysis. The choice of ionization and analysis method depends on the volatility and thermal stability of the compound and the specific information sought.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that transfers ions from a solution into the gas phase with minimal fragmentation. nih.govuliege.be This method is particularly useful for analyzing compounds that are polar, less volatile, or thermally fragile. In the context of this compound, while the compound is amenable to other ionization methods, ESI-MS would be the technique of choice for studying its non-covalent interactions or for analyzing it as part of a larger, non-volatile molecular complex. uliege.be The process involves creating a fine spray of a sample solution, which is then desolvated to produce gas-phase ions, typically protonated molecules [M+H]⁺. longdom.org

The major advantage of ESI-MS is its ability to preserve the integrity of the analyte during ionization, making it ideal for the structural study or quantitative measurement of metabolites in complex biological samples. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a compound. This technique is crucial for the unambiguous identification of furan derivatives, especially in complex matrices where isomers or compounds with similar nominal masses may be present. nih.govresearchgate.net For this compound (C₆H₆O₂), HRMS can distinguish its molecular ion from other ions with the same nominal mass but different elemental formulas. nih.gov Real-time HRMS has been successfully used to identify a number of furan derivatives in complex samples like exhaled breath. nih.govresearchgate.net

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₆O₂ |

| Theoretical Exact Mass | 110.03678 u |

| Charge Carrier | H⁺ |

| Theoretical [M+H]⁺ | 111.04406 u |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used method for the analysis of volatile and semi-volatile compounds like furan and its derivatives. mdpi.comrestek.com Due to the volatility of this compound, GC-MS is an ideal technique for its separation and identification. uliege.be In this method, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column (e.g., HP-5MS) before being ionized and detected by the mass spectrometer. mdpi.comresearchgate.net

Electron impact (EI) is the most common ionization technique used in GC-MS, where high-energy electrons bombard the analyte, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern serves as a "molecular fingerprint" that can be used for structural elucidation and library matching. chemguide.co.uk For ketones like this compound, characteristic fragmentation includes cleavage of the bonds adjacent to the carbonyl group. libretexts.org

Table 2: Typical GC-MS Parameters for Furan Derivative Analysis

| Parameter | Typical Conditions | Reference |

| GC Column | HP-5MS (5% Phenyl Methyl Siloxane) | mdpi.com |

| Injection Mode | Headspace or Solid-Phase Microextraction (SPME) | mdpi.comrestek.com |

| Carrier Gas | Helium | gcms.cz |

| Ionization Mode | Electron Impact (EI) at 70 eV | mdpi.com |

| MS Detector | Quadrupole or Tandem Quadrupole (MS/MS) | mdpi.comresearchgate.net |

X-ray Crystallography for Structural Elucidation

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and crystal packing, revealing intermolecular interactions such as hydrogen bonding and C–H···π interactions. nih.gov

While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related furan derivatives provides insight into the structural characteristics that would be expected. For instance, the crystal structure of 1-(furan-3-carbonyl)-3-(2-trifluoromethyl-phenyl)-thiourea reveals the presence of strong intramolecular hydrogen bonds. researchgate.net Similarly, the analysis of other furan-containing compounds, such as 2,5-bis[(4-fluorophenyl)iminomethyl]furan, shows how furan rings participate in C–H···N and C–H···π interactions to form complex supramolecular architectures. nih.gov The enantiomorphic space group of some crystallized furan derivatives confirms the presence of a single enantiomeric form in the crystal. mdpi.com These studies underscore the power of X-ray diffraction to confirm molecular structures and understand the forces governing their solid-state assembly. acs.org

Table 3: Illustrative Crystallographic Data for a Furan Derivative

| Parameter | Example Value (for a related compound) |

| Crystal System | Orthorhombic |

| Space Group | P 2₁2₁2₁ |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Intermolecular Interactions | C–H···O, C–H···π |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. Furan and its derivatives exhibit characteristic absorption bands in the UV region arising from π→π* transitions within the aromatic furan ring. globalresearchonline.net The spectrum of the parent furan molecule shows a strong absorption peak around 205-215 nm. nist.gov

For this compound, the presence of the acetyl group (–COCH₃) conjugated with the furan ring influences the electronic spectrum. The carbonyl group acts as a chromophore (a light-absorbing group) and its conjugation with the furan π-system is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π→π* transition compared to unsubstituted furan. Theoretical studies on furan derivatives using Time-Dependent Density Functional Theory (TD-DFT) have shown that the substitution pattern significantly affects the absorption maxima. globalresearchonline.net In situ UV-vis spectroscopy has been used to study the electronic properties of polymers derived from furan, where the band gap and optical transitions are of key interest. researchgate.net

Table 4: Expected UV-Vis Absorption Data for Furan Derivatives

| Compound | Transition Type | Expected λmax (nm) |

| Furan | π→π | ~205-215 |

| This compound | π→π | > 215 (shifted due to conjugation) |

Research into Functionalized Derivatives and Analogues of 1 Furan 3 Yl Ethanone

Synthesis and Investigation of Heterocycle-Fused Furan-Ethanone Derivatives

The fusion of heterocyclic systems onto the furan-ethanone core has been a significant area of investigation, leading to the creation of novel polycyclic compounds. These efforts aim to combine the chemical characteristics of the furan-ethanone moiety with those of other heterocycles, resulting in unique molecular frameworks.

Quinolone-Fused Furan-Ethanone Compounds

The synthesis of quinolone-fused furan-ethanone derivatives often involves leveraging the reactivity of aminobenzofuran analogues. One established method begins with 2-acetyl-3-aminobenzofuran, which serves as a key starting material. This compound can undergo a Claisen-Schmidt condensation with various aromatic aldehydes to produce 1-(3-amino-2-benzofuryl)-3-aryl-2-propen-1-ones, which are benzofuran (B130515) analogues of 2-aminochalcones. niscpr.res.in

These chalcone-like intermediates are then subjected to intramolecular Michael addition. This acid-catalyzed cyclization, for instance using orthophosphoric acid in acetic acid, results in the formation of 1,2,3,4-tetrahydrobenzofuro[2,3-b]pyridin-4-ones. niscpr.res.in The reaction effectively fuses a quinolone-type ring system onto the furan (B31954) scaffold. The resulting tricyclic compounds combine the structural features of both benzofuran and tetrahydroquinoline. niscpr.res.in The quinolone (or oxo-quinoline) ring system is a prominent heterocycle in drug research, known to be a privileged structure in medicinal chemistry due to its wide range of pharmacological activities. ekb.eg

Oxadiazole-Fused Furan-Ethanone Compounds

Oxadiazole rings, particularly the 1,3,4-oxadiazole (B1194373) isomer, can be incorporated with furan-ethanone structures to generate novel derivatives. A common synthetic strategy involves the cyclization of diacylhydrazines using dehydrating agents like phosphorus oxychloride. nih.gov

The synthesis can commence from a furan-containing carbohydrazide, such as 2-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-3-carbohydrazide. This intermediate can be reacted with various aldehydes in the presence of an acid catalyst to form Schiff bases. mdpi.com Further synthetic manipulations can lead to the formation of fused or linked furan-oxadiazole systems. For example, aryl hydrazides can be reacted with β-benzoyl propionic acid in the presence of a cyclodehydrating agent like phosphorous oxychloride to yield 1,3,4-oxadiazole derivatives. nih.gov The furan ring is considered a precursor to the oxadiazole ring, where two methane (B114726) groups of the furan are replaced by pyridine-type nitrogen atoms. nih.gov

| Starting Material | Reagent(s) | Product Type | Reference |

| 2-Methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-3-carbohydrazide | Aldehydes, Acetic Acid | N-Benylidene-furan-3-carbohydrazide | mdpi.com |

| Aryl Hydrazide | β-Benzoyl propionic acid, POCl₃ | Phenyl-1,3,4-oxadiazol-propanone | nih.gov |

Dihydrofuran Derivatives with Furan-Ethanone Scaffolds

Dihydrofuran cores are prevalent in many pharmacologically significant scaffolds. rsc.org The synthesis of dihydrofuran derivatives related to furan-ethanone often involves the cyclization of appropriately functionalized precursors. Furan-3(2H)-ones and their dihydro derivatives are substructures in many natural products. researchgate.net

One synthetic approach involves the acid-catalyzed formal 5-endo-trig cyclization of α′-hydroxy α-enones, which produces dihydrofuranones in excellent yields. researchgate.net Another modern strategy is the metal-free 5-endo-dig oxidative cyclization, which can be used to construct versatile amino 2,3- and 2,5-dihydrofurans. rsc.org Furthermore, palladium-catalyzed coupling-cyclization of specific allenyl acetates with organic halides can afford 4,5-dihydrofuran derivatives. organic-chemistry.org While not always starting directly from 1-(furan-3-yl)ethanone, these methods highlight pathways to create dihydrofuran rings that can be incorporated into furan-containing scaffolds, representing structural analogues to furan-ethanone.

Benzofuran-Ethanone Analogues

Benzofuran derivatives are known for a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. mdpi.comrsc.org The synthesis of benzofuran-ethanone analogues has been extensively studied. A common synthetic route involves the reaction of a substituted o-hydroxyacetophenone with chloroacetone (B47974) in the presence of a base like potassium carbonate. mdpi.com This initial step forms the core 1-(benzofuran-2-yl)ethanone structure.

Further functionalization is often achieved through bromination. Using N-bromosuccinimide (NBS) in carbon tetrachloride, the methyl group of the ethanone (B97240) moiety or a methyl group on the furan ring can be brominated to yield bromomethyl derivatives. mdpi.com These bromo derivatives have shown significant potential as anticancer agents by inducing apoptosis in cancer cells. mdpi.comnih.gov

| Starting Material | Reagent(s) | Key Intermediate/Product | Reference |

| o-Hydroxyacetophenone, Chloroacetone | K₂CO₃ | 1-(3-Methyl-1-benzofuran-2-yl)ethanone | mdpi.com |

| 1-(Benzofuran-2-yl)ethanone derivative | N-Bromosuccinimide (NBS), CCl₄ | Bromoalkyl or Bromoacetyl derivative | mdpi.comnih.gov |

| 2-Iodophenol, Terminal Alkynes | Pd(Ph₃P)₂Cl₂, CuI | Arylbenzofurans | rsc.org |

Exploration of Amino-Substituted and Hydroxylated Furan-Ethanone Analogues

The introduction of amino and hydroxyl groups to the furan-ethanone framework is a key strategy for modifying the compound's physicochemical properties, such as polarity and solubility. vulcanchem.com These functional groups also provide reactive sites for further chemical transformations.

The synthesis of amino-substituted furan derivatives can be achieved through various routes. For instance, 1-furan-2-yl-2-chloro-ethanone can undergo nucleophilic substitution with an amine, such as 2-hydroxyethylamine, to yield an amino-ethanone derivative. vulcanchem.com In the context of benzofuran analogues, amino groups are often introduced by the reduction of a nitro group. Nitro derivatives of 2-benzoylbenzofuran can be synthesized via a one-step cyclization of a nitrosalicylaldehyde with a bromo-ethanone derivative. The subsequent reduction of the nitro group, typically using iron in the presence of hydrochloric acid, yields the corresponding amino-benzofuran. nih.gov

Hydroxylated derivatives are also of significant interest. For example, 4-hydroxy-2,5-dimethyl-3(2H)-furanone is a well-known flavor compound that has been studied for its chemical properties. jfda-online.com The synthesis of hydroxylated furanones can be complex, but they represent an important class of furan-ethanone analogues.

Furan-Ethanone Derivatives as Precursors for Complex Chemical Entities

The furan ring is a versatile building block in organic synthesis due to its unique reactivity. acs.org It can function as a bis(enol ether), a nucleophilic aromatic ring, or a 1,4-diene in cycloaddition reactions. acs.org This versatility makes furan-ethanone derivatives valuable precursors for constructing more complex molecules.

One of the key reactions of the furan nucleus is its ability to undergo a Diels-Alder reaction with reactive dienophiles, leading to oxabicyclo[2.2.1]heptane derivatives. This strategy has been used to construct complex polycyclic systems, such as in the synthesis of gibberellin A₅. acs.org The furan ring can also be cleaved under hydrolytic conditions to yield 1,4-dicarbonyl compounds, which are themselves important synthetic intermediates. acs.org

Furthermore, furan derivatives can be used in cascade reactions. For example, 2-methylfuran, which can be derived from biomass, can undergo condensation reactions to form precursors for benzofuranics and fuel components. researchgate.net The furan-ethanone scaffold, with its reactive ketone and furan ring, can participate in multicomponent reactions and annulation strategies to rapidly generate molecular complexity, making it a valuable starting point for the synthesis of natural products and other intricate chemical entities. acs.org

Mechanistic Insights into Biological Activities of 1 Furan 3 Yl Ethanone Analogues and Derivatives

Receptor Ligand Binding and Activation Mechanisms

The interaction of small molecules with cellular receptors is a fundamental process that initiates a cascade of signaling events. Analogues of 1-(Furan-3-yl)ethanone have been investigated for their ability to bind to and modulate the activity of critical receptors, such as the Aryl Hydrocarbon Receptor and the Estrogen Receptor.

Aryl Hydrocarbon Receptor (AhR) Agonism

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating genes involved in xenobiotic metabolism, immune responses, and cell cycle control. ingentaconnect.com The receptor can be activated by a wide array of structurally diverse compounds. ingentaconnect.com

Research has identified specific furan-containing analogues as potent ligands and agonists of the AhR. A notable example is 1-(2-Furanyl)-2-(3-indolyl)ethanone , a close analogue of the core this compound structure. This compound has been shown to be a potent ligand for the human AhR, demonstrating high activity in transactivation assays, which confirms its role as an AhR agonist. ingentaconnect.com The development of a biomimetic synthetic pathway has enabled the production of this compound in sufficient quantities for comprehensive biological testing. ingentaconnect.com The discovery of furan-containing molecules as AhR agonists highlights the potential for this chemical class to modulate biological pathways regulated by the AhR. ingentaconnect.comub.edu

Estrogen Receptor (ER) Interactions

The Estrogen Receptor (ER), a key player in the endocrine system, is another target for furan-containing compounds. Studies have focused on synthesizing hybrid molecules that conjugate a furan (B31954) moiety with estradiol (B170435), the primary female sex hormone, to investigate their binding affinity for the ER.

In one study, various furan-17β-estradiol conjugates were synthesized, connected by alkyl spacer chains of different lengths at the 17α-position of the estradiol core. researchgate.net The binding affinity of these conjugates for the alpha-subtype of the Estrogen Receptor (ERα) was evaluated through in vitro competitive binding assays. The results revealed that the length of the alkyl linker was crucial for receptor interaction. A conjugate featuring a furan moiety linked by a two-carbon alkyl chain exhibited the highest binding affinity. researchgate.net This finding suggests that furan derivatives can be designed to interact specifically with the estrogen receptor, warranting further investigation into their potential as selective estrogen-receptor modulators (SERMs). researchgate.net

Enzyme Inhibition Mechanisms

Enzyme inhibition is a primary mechanism through which therapeutic agents exert their effects. Derivatives of this compound have been shown to inhibit several key enzymes, including bacterial topoisomerases and enzymes involved in pigmentation and inflammation.

DNA Gyrase and Topoisomerase IV Inhibition

DNA gyrase and topoisomerase IV are essential bacterial enzymes (type II topoisomerases) that control the topological state of DNA, making them validated targets for antibacterial agents. nih.govresearchgate.net Inhibition of these enzymes disrupts DNA replication and transcription, leading to bacterial cell death. nih.gov While the most well-known inhibitors are fluoroquinolones, there is a continuous search for new chemical scaffolds to combat rising antibiotic resistance. nih.govresearchgate.net

Furan derivatives have been explored for their potential as antibacterial agents. For instance, certain carboxystyrylfuran derivatives have demonstrated inhibitory activity against bacteria. nii.ac.jp Although the precise mechanism for many furan-based antibacterials is not always specified, the inhibition of DNA gyrase and topoisomerase IV represents a key potential pathway. The development of novel compounds that inhibit these enzymes is a critical area of research, and structurally diverse molecules, including those from natural and synthetic sources, are being actively investigated to serve as new templates for drug design. nih.govnih.gov

Lipoxygenase Enzyme Modulation

Lipoxygenases (LOXs) are enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of bioactive lipids involved in inflammatory responses. Several 2,5-disubstituted furan derivatives have been tested as potential inhibitors or substrates for soybean lipoxygenase. researchgate.net

One specific furan derivative, the methyl ester of 10,13-epoxy-octadeca-10,12-dienoic acid , was found to be a substrate for lipoxygenase. The enzyme converted this compound into an acyclic product, methyl 10,13-dioxo-octadec-11-enoate, indicating a direct interaction with the enzyme's active site. researchgate.net In contrast, simpler furan compounds like 2,5-Dimethylfuran and 2,5-diphenylfuran did not act as either substrates or inhibitors of lipoxygenase activity. researchgate.net This suggests that the nature of the substituents on the furan ring is critical for its interaction with the lipoxygenase enzyme. The mechanism for the lipoxygenase-catalyzed oxidation of the active furan substrate is thought to involve a lipoxygenase-superoxide complex and furan-radical intermediates. researchgate.net

Tyrosinase Enzyme Inhibition

Tyrosinase is a key metalloenzyme that plays a rate-limiting role in the biosynthesis of melanin (B1238610), the primary pigment in skin and hair. Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable agents in dermatology and cosmetics. Analogues of this compound, particularly furan-chalcone structures, have been identified as potent tyrosinase inhibitors.

A series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives were synthesized and evaluated for their ability to inhibit mushroom tyrosinase. Several of these compounds displayed significantly more potent inhibition than the standard inhibitor, kojic acid. For example, a derivative with a 2,4-dihydroxy substitution on the benzylidene ring (Compound 8 in the referenced study) showed exceptional inhibitory activity. ingentaconnect.com

Mechanistic studies revealed different modes of inhibition. Some analogues act as competitive inhibitors, binding directly to the enzyme's active site and preventing the substrate from binding. nih.gov Others function as mixed-type or non-competitive inhibitors, suggesting they can bind to both the free enzyme and the enzyme-substrate complex, potentially at an allosteric site. ingentaconnect.comnih.gov Molecular docking simulations have supported these findings, indicating that these furan derivatives can bind to both the catalytic active site and allosteric sites of the tyrosinase enzyme. ingentaconnect.comnih.gov

| Compound Derivative | Inhibition Type | IC50 (µM) vs. L-tyrosine | IC50 (µM) vs. L-DOPA | Reference |

| (E)-1-(furan-2-yl)-3-(2,4-dihydroxyphenyl)prop-2-en-1-one | Mixed | 0.0433 | 0.28 | ingentaconnect.com |

| Kojic Acid (Standard) | Competitive | 19.97 | 33.47 | ingentaconnect.com |

| Furan-oxadiazole scaffold 5a | Not Specified | 11 | Not Specified | nih.gov |

| Ascorbic Acid (Standard) | Not Specified | 11.5 | Not Specified | nih.gov |

Other Enzyme Inhibition Pathways

Beyond well-documented targets, furan-ethanone analogues have demonstrated inhibitory activity against other crucial enzymes, notably urease. Urease is an enzyme that catalyzes the hydrolysis of urea, and its inhibition is a key strategy for treating infections caused by ureolytic bacteria.

Furan chalcone (B49325) derivatives have been identified as potent urease inhibitors. nih.gov In one study, a series of 1-phenyl-3-(5-aryl-2-furyl)-2-propen-1-one compounds were synthesized and evaluated for their urease inhibitory potential. Several of these compounds displayed more potent inhibition than the standard drug, thiourea. nih.gov The most active compounds identified were 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2–propen-1-one and 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one, highlighting the importance of specific substitutions on the aryl ring for potent enzyme inhibition. nih.gov

Table 1: Urease Inhibitory Activity of Selected Furan Chalcone Derivatives

| Compound | Substituent on 5-Aryl Ring | IC₅₀ (µM) |

|---|---|---|

| 4h | 2,5-dichloro | 16.13 ± 2.45 |

| 4s | 2-chloro | 18.75 ± 0.85 |

| Thiourea (Standard) | - | 21.25 ± 0.15 |

Data sourced from a study on furan chalcone analogues as urease inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies in Functionalized Furan-Ethanone Systems

The biological activity of furan-ethanone derivatives is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for optimizing these compounds as therapeutic agents by identifying the chemical moieties responsible for their pharmacological effects. ijabbr.com

Key SAR findings for furan-ethanone systems include:

Substitutions on the Furan Ring: The position and nature of substituents on the furan ring are critical. For instance, substitutions at the 2- and 5-positions are often essential for activity. orientjchem.org

Aromatic Substituents: For derivatives containing additional aryl rings, the pattern of substitution significantly influences bioactivity. Electron-withdrawing groups, such as nitro or chloro groups, on an attached phenyl ring have been shown to enhance antibacterial and anticancer activities. nih.govorientjchem.org In urease inhibition, furan chalcones with 2,5-dichloro and 2-chloro substitutions demonstrated the highest potency. nih.gov

Side Chains: The nature of the side chain attached to the furan ring can dictate the type and potency of the biological activity. For example, bromoalkyl and bromoacetyl derivatives of benzofurans have been found to exhibit the highest cytotoxicity against cancer cells. mdpi.com

Lipophilicity: The presence of aromatic moieties can increase the lipophilicity of the compounds, which may enhance their ability to cross biological membranes and contribute to higher antibacterial activity. nih.gov

Mechanisms of Antimicrobial and Antifungal Action

Furan-containing compounds exhibit a broad spectrum of antimicrobial and antifungal activities. nih.govresearchgate.net The mechanisms underlying these actions are multifaceted and often involve the selective inhibition of microbial growth and the modification of essential enzymes. researchgate.net

Derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have demonstrated significant antimicrobial activity against yeast-like fungi such as Candida albicans, as well as bacteria including Escherichia coli and Staphylococcus aureus. ijabbr.com The presence of the furan ring is central to the antimicrobial action, with its electron-rich nature facilitating interactions with biological targets. orientjchem.org In some cases, such as with nitrofurantoin, the furan ring is crucial for the drug's electron transfer properties, which lead to the generation of reactive intermediates that can damage bacterial DNA. orientjchem.org

The lipophilicity of these compounds, often enhanced by the presence of aromatic groups, can also play a role in their antimicrobial efficacy by improving their ability to penetrate microbial cell membranes. nih.gov

Table 2: Antimicrobial Activity of a 3-aryl-3-(furan-2-yl)propanoic acid derivative

| Compound | Microorganism | MIC (µg/mL) |

|---|

| 1 | Escherichia coli | 64 |

Data represents the minimum inhibitory concentration (MIC) for a specific derivative. ijabbr.com

Antitumor and Antiproliferative Mechanisms

Furan-ethanone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines, including leukemia (SR), non-small cell lung cancer (NCI-H460), colon cancer (HCT-116), and breast cancer (MCF-7, T-47D). nih.govnih.gov Their antitumor activity is often mediated through the modulation of key signaling pathways that control cell growth, proliferation, and survival.

A significant mechanism of action for some furan derivatives involves the suppression of the PI3K/Akt and Wnt/β-catenin signaling pathways. nih.govmdpi.comresearchgate.net These pathways are frequently hyperactivated in cancer and play a crucial role in promoting malignant phenotypes. nih.gov By inhibiting these pathways, furan-based compounds can effectively halt the uncontrolled proliferation of cancer cells and induce cell death.

A primary mechanism through which furan derivatives exert their antitumor effects is the induction of apoptosis, or programmed cell death, which is often executed through the activation of a family of cysteine proteases known as caspases. nih.gov The activation of these enzymes occurs in a cascade, with initiator caspases activating executioner caspases.

Studies have shown that furan-containing compounds can trigger the intrinsic (mitochondrial) pathway of apoptosis. This pathway is initiated by intracellular stress and converges on the activation of caspase-9, an initiator caspase. nih.gov Activated caspase-9 then proceeds to cleave and activate executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of cellular proteins and the morphological changes associated with apoptosis. researchgate.net The increased activity of caspase-3 and caspase-9 has been observed in cancer cells treated with furan derivatives, confirming the involvement of this proteolytic cascade in their cytotoxic action. nih.gov

The induction of apoptosis by furan-ethanone analogues is a complex process involving multiple cellular events that culminate in cell death. nih.govnih.gov One of the key initiating events is the generation of reactive oxygen species (ROS). nih.govfrontiersin.org Elevated levels of ROS can cause oxidative damage to cellular components and lead to the dysregulation of mitochondrial function. nih.gov

This mitochondrial dysfunction is a critical step in the intrinsic apoptotic pathway. It can lead to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. Furthermore, furan derivatives have been shown to modulate the expression of proteins belonging to the Bcl-2 family. Specifically, they can upregulate the expression of pro-apoptotic proteins like Bax and downregulate the expression of anti-apoptotic proteins like Bcl-2. nih.govsemanticscholar.org This shift in the Bax/Bcl-2 ratio further promotes mitochondrial permeabilization and the subsequent activation of the caspase cascade, ultimately leading to apoptotic cell death. semanticscholar.org

Anti-inflammatory and Antioxidant Mechanisms

In addition to their antimicrobial and antitumor properties, many furan derivatives possess significant anti-inflammatory and antioxidant activities. nih.govtandfonline.com These two activities are often interconnected, as oxidative stress is a key contributor to inflammation. nih.gov

The anti-inflammatory effects of furan-ethanone analogues are exerted through several mechanisms, including:

Inhibition of Pro-inflammatory Mediators: These compounds can suppress the production of inflammatory molecules such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov

Enzyme Inhibition: Furanone derivatives have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. nih.gov

Cytokine Suppression: Some derivatives can inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α). nih.gov

The antioxidant activity of these compounds is primarily attributed to the furan ring's ability to scavenge free radicals. nih.gov They can effectively neutralize harmful reactive oxygen species, such as hydroxyl and superoxide (B77818) radicals, and reduce lipid peroxidation. nih.gov This free radical scavenging ability helps to mitigate oxidative stress, which not only contributes to their anti-inflammatory properties but may also play a role in their other biological activities. nih.gov

Natural Occurrence and Biogenesis Research of Furan Containing Ketones

Isolation and Characterization from Plant Sources

The investigation of plant metabolomes has led to the isolation and characterization of numerous furan-containing ketones, particularly furanones and furanoterpenoids. These compounds often contribute significantly to the flavor and aroma profiles of fruits and serve various ecological functions.

One of the most well-known examples is 4-hydroxy-2,5-dimethyl-3(2H)-furanone, commercially known as Furaneol or Strawberry furanone. This compound is a key odorant responsible for the sweet, caramel-like aroma of a variety of fruits, including strawberries (Fragaria spp.), pineapple (Ananas comosus), raspberries (Rubus idaeus), and tomatoes (Solanum lycopersicum). nih.govforeverest.netmdpi.com Its presence is crucial for the characteristic scent of these fruits, making it a compound of high interest in the flavor and fragrance industry. foreverest.net

In the marine environment, the red seaweed Delisea pulchra is a notable source of halogenated furanones. nih.gov This alga produces a range of brominated furanones that act as a chemical defense mechanism. nih.gov These compounds are effective in preventing the colonization of the plant's surface by bacteria and deterring grazing by marine herbivores, highlighting their ecological significance. nih.govnih.govproquest.com

Furan-containing terpenoids represent another major class of ketones isolated from terrestrial plants. Furanoterpenes are widely distributed throughout the plant kingdom. nih.gov Specifically, various furanosesquiterpenes have been successfully isolated and identified from different species of the genus Myoporum. acs.org These findings underscore the broad distribution and structural diversity of furan-containing ketones in plants.

Table 1: Examples of Furan-Containing Ketones from Plant Sources

| Plant Source | Compound Class | Specific Examples |

|---|---|---|

| Strawberry (Fragaria spp.), Pineapple (Ananas comosus) | Furanone | 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) |

| Red Seaweed (Delisea pulchra) | Halogenated Furanone | Various brominated furanones |

| Myoporum species | Furanosesquiterpene | Various furanosesquiterpenes |

Identification from Microbial Metabolites

Microorganisms, particularly fungi, are prolific producers of a vast array of secondary metabolites, including a significant number of furan-containing compounds. Fermentation and cultivation of various fungal species have yielded novel furan (B31954) derivatives, some of which possess a ketone functionality.

The wood-decaying fungus Irpex lacteus has been shown to produce a series of new furan derivatives, named irpexins A–H, during fermentation. nih.gov Similarly, an endophytic fungus, Aspergillus tubingensis, was found to produce 3-(5-oxo-2,5-dihydrofuran-3-yl) propanoic acid, a compound featuring a furanone structure. frontiersin.org Another example is (−)-Botryodiplodin, a furanone analog isolated from the cultures of Botryodia theobromae, a pathogen responsible for soybean charcoal rot disease. mdpi.com

Certain yeasts also contribute to the formation of furanones, especially in fermented foods. For instance, 5-(or 2)-ethyl-2-(or 5)-methyl-4-hydroxy-3(2H)-furanone is produced by yeast during the fermentation processes of products like soy sauce and beer, likely from Maillard reaction intermediates. nih.gov Fungi are also known to produce more oxidized furan derivatives, such as 5-(Hydroxymethyl)furan-2-carboxylic acid (also known as Sumiki's acid), which has been isolated from fungi like Aspergillus spp. and Gibberella fujikuroi. nih.gov

Table 2: Examples of Furan-Containing Metabolites from Microbes

| Microbial Source | Compound Class | Specific Examples |

|---|---|---|

| Irpex lacteus (Fungus) | Furan derivative | Irpexins A–H |

| Aspergillus tubingensis (Fungus) | Furanone | 3-(5-oxo-2,5-dihydrofuran-3-yl) propanoic acid |

| Botryodia theobromae (Fungus) | Furanone analog | (−)-Botryodiplodin |

| Yeast (e.g., in soy sauce fermentation) | Furanone | 5-ethyl-2-methyl-4-hydroxy-3(2H)-furanone |

Biosynthetic Pathways of Furan Sesquiterpenes and Related Compounds